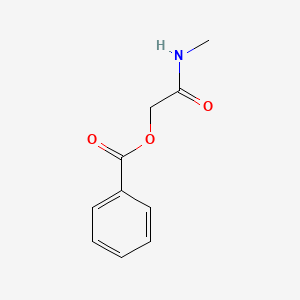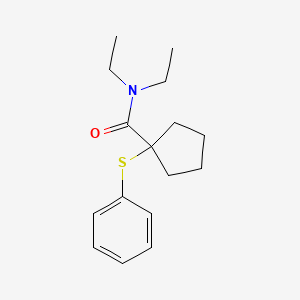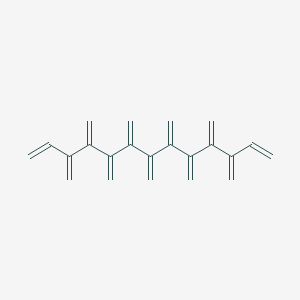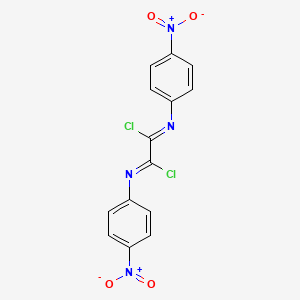
N-Nitroso-N-acetylglycine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Nitroso-N-acetylglycine is a compound belonging to the class of N-nitroso compounds, which are characterized by the presence of a nitroso group (-N=O) attached to an organic moiety These compounds are known for their potential mutagenic and carcinogenic properties
准备方法
Synthetic Routes and Reaction Conditions
N-Nitroso-N-acetylglycine can be synthesized through the nitrosation of N-acetylglycine. The reaction typically involves the use of nitrosating agents such as sodium nitrite (NaNO2) in the presence of an acid, often hydrochloric acid (HCl). The reaction is carried out under controlled conditions to ensure the formation of the desired nitroso compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful handling of nitrosating agents and maintaining optimal reaction conditions to achieve high yields and purity. Advanced analytical techniques are employed to monitor the reaction and ensure the quality of the final product.
化学反应分析
Types of Reactions
N-Nitroso-N-acetylglycine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the nitroso group to other functional groups.
Substitution: The nitroso group can be substituted with other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Various nucleophiles can be used to substitute the nitroso group, depending on the desired product.
Major Products Formed
The major products formed from these reactions vary based on the specific reagents and conditions used. For example, oxidation may yield nitro compounds, while reduction can produce amines.
科学研究应用
N-Nitroso-N-acetylglycine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying nitrosation reactions.
Biology: The compound is studied for its potential mutagenic and carcinogenic effects, providing insights into the mechanisms of nitrosamine-induced carcinogenesis.
Medicine: Research into the compound’s effects on biological systems helps in understanding the risks associated with nitrosamine exposure in pharmaceuticals.
Industry: this compound is used in the development of analytical methods for detecting nitrosamines in various products.
作用机制
The mechanism of action of N-Nitroso-N-acetylglycine involves the formation of reactive intermediates that can interact with biological molecules. The nitroso group can undergo metabolic activation to form highly reactive species that can bind to DNA, proteins, and other cellular components, leading to mutagenic and carcinogenic effects. The molecular targets and pathways involved include DNA alkylation and the formation of DNA adducts, which can result in mutations and cancer.
相似化合物的比较
N-Nitroso-N-acetylglycine can be compared with other N-nitroso compounds such as:
N-Nitrosodimethylamine (NDMA): Known for its potent carcinogenic properties.
N-Nitrosodiethylamine (NDEA): Another carcinogenic nitrosamine with similar structural features.
N-Nitrosomorpholine (NMOR): A nitrosamine commonly found in various industrial products.
The uniqueness of this compound lies in its specific structural features and the potential applications in research and industry. While it shares some properties with other nitrosamines, its distinct structure allows for unique interactions and applications.
属性
CAS 编号 |
97795-13-6 |
|---|---|
分子式 |
C4H6N2O4 |
分子量 |
146.10 g/mol |
IUPAC 名称 |
2-[acetyl(nitroso)amino]acetic acid |
InChI |
InChI=1S/C4H6N2O4/c1-3(7)6(5-10)2-4(8)9/h2H2,1H3,(H,8,9) |
InChI 键 |
SXUYTDZSHTZKFA-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)N(CC(=O)O)N=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-[(6aR,9S)-5-bromo-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinolin-9-yl]-3-ethylurea](/img/structure/B14330560.png)



![2-([1,1'-Biphenyl]-4-yl)-5-[([1,1'-biphenyl]-4-yl)methyl]-1,3,4-oxadiazole](/img/structure/B14330585.png)



![1-Chloro-3-{[(4-methylphenyl)methyl]amino}propan-2-ol](/img/structure/B14330596.png)

![Benzene, 1-butyl-4-[(4-fluorophenyl)ethynyl]-](/img/structure/B14330599.png)

